molecular formula C15H17ClN2O2S B4621263 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea

Cat. No.: B4621263
M. Wt: 324.8 g/mol
InChI Key: CWHROLUOEFFMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and an ethyl group, as well as a phenyl ring substituted with an ethoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-ethoxyphenyl)urea typically involves the reaction of 5-chloro-2-thiopheneethylamine with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-ethoxyphenyl)urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-ethoxyphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-ethoxyphenyl)urea can be compared with other similar compounds, such as:

    N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-phenyl)urea: Lacks the ethoxy substituent on the phenyl ring.

    N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-chlorophenyl)urea: Contains a chlorine substituent on the phenyl ring instead of an ethoxy group.

The uniqueness of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2-ethoxyphenyl)urea lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-3-20-12-7-5-4-6-11(12)18-15(19)17-10(2)13-8-9-14(16)21-13/h4-10H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHROLUOEFFMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.